

Bcr-Abl In Vitro Kinase Assay: A Technical Guide

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Compound of Interest

Compound Name: *Bcr-abl-IN-3*

Cat. No.: *B15144037*

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Introduction

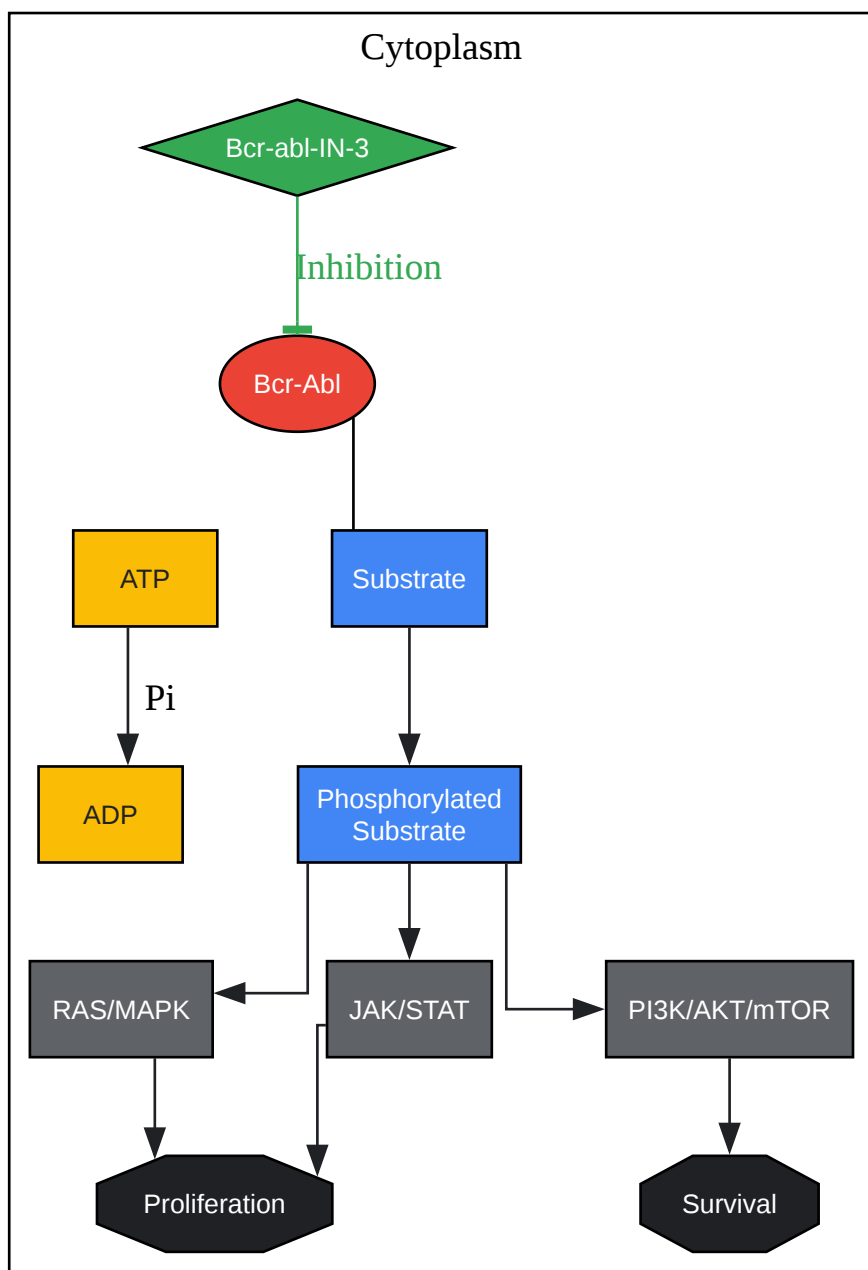
The Bcr-Abl fusion protein, a constitutively active tyrosine kinase, is the pathogenic driver of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL).[1] Its deregulated kinase activity triggers a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and resistance to apoptosis.[2][3] Consequently, the Bcr-Abl kinase domain is a prime target for therapeutic intervention. The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of these malignancies.

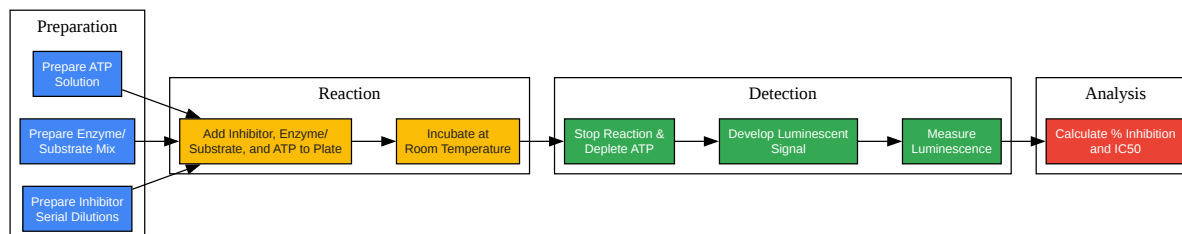
This technical guide provides an in-depth overview of the in vitro kinase assay for evaluating inhibitors of Bcr-Abl. While this guide is broadly applicable to novel Bcr-Abl inhibitors, it is important to note that specific experimental data for "**Bcr-abl-IN-3**" is not currently available in the public domain. The methodologies and data presented herein are based on established protocols for well-characterized Bcr-Abl inhibitors and serve as a comprehensive resource for researchers entering this field.

Bcr-Abl Signaling Pathway and Mechanism of Inhibition

The Bcr-Abl oncoprotein activates several key downstream signaling pathways, including the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[2][4] These pathways are crucial for cell cycle progression, survival, and proliferation. Bcr-Abl inhibitors typically function by

competing with ATP for binding to the kinase domain, thereby preventing the phosphorylation of downstream substrates and inhibiting the aberrant signaling.[3]





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